4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
The primary target of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
this compound acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The compound’s action on GPR119 affects the insulin secretion pathway and the incretin GLP-1 secretion pathway . These pathways play crucial roles in glucose homeostasis, and their modulation can have significant downstream effects on the body’s ability to regulate blood glucose levels .
Pharmacokinetics
The compound was found to be efficacious in both acute and chronic in vivo rodent models of diabetes . This suggests that it has suitable pharmacokinetic properties for in vivo use.
Result of Action
The molecular and cellular effects of this compound’s action include increased insulin secretion from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells . These effects can lead to improved blood glucose control, which is beneficial in the management of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to other pyrimidine derivatives which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can involve a variety of non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine at different dosages in animal models have not been reported . Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine typically involves the reaction of 5-chloropyrimidine with 2,6-dimethylmorpholine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
- 4-(5-Chloropyrimidin-2-yl)morpholine
Uniqueness
4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the dimethylmorpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOKATLRXNWADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.